molecular formula C11H5F3N2 B1653933 8-(Trifluoromethyl)quinoline-4-carbonitrile CAS No. 2055119-28-1

8-(Trifluoromethyl)quinoline-4-carbonitrile

Cat. No. B1653933
CAS RN: 2055119-28-1
M. Wt: 222.17
InChI Key: GGLAMLCHJQORHZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

Various 4-hydroxy-8-trifluoromethyl-quinoline derivatives have been prepared via multi-step reactions . These derivatives were tested for their antimicrobial actions . Another study presented an expedient approach to the synthesis of 4-hydroxy-2-(trifluoromethyl)quinolines through an intramolecular cyclization of ethyl 2-cyano-4,4,4-trifluoro-3(arylamino)but-2-enoate derivatives .


Molecular Structure Analysis

The molecular formula of 8-(Trifluoromethyl)quinoline-4-carbonitrile is C11H5F3N2. Its molecular weight is 222.17.


Chemical Reactions Analysis

In a study, 4-chloro,8-(trifluoromethyl)quinoline was found to be a good corrosion inhibitor for mild steel in 1 M hydrochloric acid medium . The compound adsorbed over the metal surface obeyed the Langmuir adsorption isotherm .

Scientific Research Applications

8-(Trifluoromethyl)quinoline-4-carbonitrile has a wide range of applications in scientific research. It has been used as a fluorescent probe for the detection of metal ions, such as copper and zinc, in biological samples. This compound has also been used as a ligand for the development of new catalysts in organic synthesis. Additionally, this compound has been investigated as a potential anticancer agent due to its ability to inhibit the growth of cancer cells.

Mechanism of Action

The mechanism of action of 8-(Trifluoromethyl)quinoline-4-carbonitrile is not fully understood. However, it has been proposed that this compound may act by binding to specific receptors or enzymes in cells, leading to changes in cellular signaling pathways. This, in turn, can affect various cellular processes, such as proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects:
This compound has been found to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and tyrosinase. This compound has also been found to induce apoptosis in cancer cells and to inhibit the growth of tumors in animal models. Additionally, this compound has been shown to have antioxidant and anti-inflammatory properties.

Advantages and Limitations for Lab Experiments

One advantage of using 8-(Trifluoromethyl)quinoline-4-carbonitrile in lab experiments is its high selectivity and sensitivity for detecting metal ions. This compound is also relatively easy to synthesize and purify, making it readily available for research purposes. However, one limitation of using this compound is its potential toxicity, which can limit its use in certain applications.

Future Directions

There are several future directions for the research of 8-(Trifluoromethyl)quinoline-4-carbonitrile. One area of interest is the development of new catalysts based on this compound for organic synthesis. Another potential direction is the investigation of its potential as an anticancer agent, either alone or in combination with other drugs. Additionally, further research is needed to fully understand the mechanism of action of this compound and to explore its potential applications in other areas of scientific research.

properties

IUPAC Name

8-(trifluoromethyl)quinoline-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H5F3N2/c12-11(13,14)9-3-1-2-8-7(6-15)4-5-16-10(8)9/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGLAMLCHJQORHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2C(=C1)C(F)(F)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H5F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001250436
Record name 4-Quinolinecarbonitrile, 8-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001250436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2055119-28-1
Record name 4-Quinolinecarbonitrile, 8-(trifluoromethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2055119-28-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Quinolinecarbonitrile, 8-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001250436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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